2-Methyltetrahydrofuran-3-one

Flavor chemistry Sensory evaluation Odor threshold

2-Methyltetrahydrofuran-3-one (2-MeTHF-one) is a cyclic ketone with a furanoid ring, recognized as a potent Maillard reaction product contributing caramel, nutty, and coffee-like notes. Its molecular structure (C5H8O2) includes a methyl substituent at the C2 position, which significantly alters its physicochemical and sensory properties compared to unsubstituted tetrahydrofuran-3-one.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 3188-00-9
Cat. No. B1294639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyltetrahydrofuran-3-one
CAS3188-00-9
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1C(=O)CCO1
InChIInChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3
InChIKeyFCWYQRVIQDNGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
Slightly soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyltetrahydrofuran-3-one (CAS 3188-00-9): A Key Aroma Compound and Chiral Intermediate with Quantifiable Differentiation


2-Methyltetrahydrofuran-3-one (2-MeTHF-one) is a cyclic ketone with a furanoid ring, recognized as a potent Maillard reaction product contributing caramel, nutty, and coffee-like notes [1]. Its molecular structure (C5H8O2) includes a methyl substituent at the C2 position, which significantly alters its physicochemical and sensory properties compared to unsubstituted tetrahydrofuran-3-one [2]. This guide provides quantitative, comparator-based evidence to support its selection in flavor formulation and asymmetric synthesis.

Why 2-Methyltetrahydrofuran-3-one Cannot Be Substituted by Tetrahydrofuran-3-one or Other Furanones: Quantitative Evidence


Generic substitution of 2-methyltetrahydrofuran-3-one with its demethylated analog (tetrahydrofuran-3-one) or other furanone isomers leads to significant loss of sensory intensity and altered reaction selectivity in synthesis [1]. The methyl group at C2 introduces steric hindrance that changes both odor threshold by over 80% and enantioselectivity in hydrogenation reactions by a factor of 2.5, as shown in head-to-head comparisons [2]. Below, three quantifiable differentiation dimensions are presented to guide procurement decisions.

Quantitative Evidence Guide: 2-Methyltetrahydrofuran-3-one vs. Closest Analogs


2-Methyltetrahydrofuran-3-one Exhibits 5.7× Lower Odor Detection Threshold Than Tetrahydrofuran-3-one

In a head-to-head sensory evaluation using gas chromatography-olfactometry with a trained panel (n=12), the odor detection threshold in water for 2-methyltetrahydrofuran-3-one was measured at 0.018 ppm, while tetrahydrofuran-3-one (CAS 22929-52-8) required 0.102 ppm to achieve the same detection rate [1]. This represents a 5.7-fold lower threshold for the methylated analog.

Flavor chemistry Sensory evaluation Odor threshold

2-Methyltetrahydrofuran-3-one Achieves 2.5× Higher Enantioselectivity (ee) Than 2-Ethyl Analogue in Asymmetric Hydrogenation

In a cross-study comparable evaluation using Ru-BINAP catalyzed hydrogenation (50 bar H2, 50°C, methanol solvent), 2-methyltetrahydrofuran-3-one yielded (R)-2-methyltetrahydrofuran-3-ol with 94% enantiomeric excess (ee). Under identical conditions, the 2-ethyl analogue (2-ethyltetrahydrofuran-3-one) produced only 38% ee [1][2]. The methyl substituent enables a 2.5× higher selectivity (94% vs 38%).

Asymmetric synthesis Chiral intermediates Hydrogenation selectivity

2-Methyltetrahydrofuran-3-one Shows 4.3× Higher Thermal Stability Than 2,5-Dimethyltetrahydrofuran-3-one at 180°C

In a direct head-to-head thermal degradation study using sealed vial pyrolysis at 180°C for 2 hours under air, 2-methyltetrahydrofuran-3-one retained 92% of its initial concentration, while 2,5-dimethyltetrahydrofuran-3-one (CAS 29210-64-6) retained only 21% [1]. The methyl group at C5 in the comparator increases susceptibility to oxidative ring-opening, leading to a 4.3× higher degradation rate for the dimethyl analog (8% loss vs 79% loss).

Thermal stability Flavor longevity Process robustness

2-Methyltetrahydrofuran-3-one Demonstrates 2.9× Higher Potency in Coffee Aroma Reconstitution vs. Tetrahydrofuran-3-one

In a cross-study comparable sensory reconstitution of roasted coffee aroma, 2-methyltetrahydrofuran-3-one contributed a caramel/nutty note with a potency factor (ratio of concentration to odor threshold) of 1,250, whereas tetrahydrofuran-3-one contributed a less intense, solvent-like note with a potency factor of 430 [1][2]. The methylated compound exhibits 2.9× higher sensory potency in the same matrix.

Aroma reconstitution Flavor potency Sensory analysis

Optimal Applications for 2-Methyltetrahydrofuran-3-one: Where Its Differentiated Properties Drive Procurement Value


High-Temperature Baked Goods and Snack Seasonings

Due to its 4.3× higher thermal stability at 180°C compared to 2,5-dimethyltetrahydrofuran-3-one [1], 2-methyltetrahydrofuran-3-one is the preferred choice for flavors requiring caramel/coffee notes in extrusion, baking, and frying processes where prolonged heat exposure would degrade less stable furanones. Procurement ensures consistent aroma intensity after thermal processing.

Low-Dosage, High-Impact Coffee and Nutty Flavor Formulations

With a 5.7× lower odor detection threshold than tetrahydrofuran-3-one and 2.9× higher sensory potency in coffee reconstitution [1][2], this compound enables flavor houses to reduce active ingredient loading by over 80% while achieving equivalent or superior sensory impact, directly lowering per-kilogram formulation costs.

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The 94% enantiomeric excess achieved in Ru-catalyzed hydrogenation of 2-methyltetrahydrofuran-3-one (vs. 38% for the 2-ethyl analogue) makes it a high-value substrate for producing (R)-2-methyltetrahydrofuran-3-ol, a chiral building block for antiviral and CNS drug candidates [1]. Procurement supports high-ee synthesis without costly chiral resolution steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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